Bisphenol C

描述

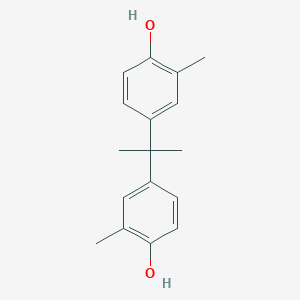

Structure

2D Structure

属性

IUPAC Name |

4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-11-9-13(5-7-15(11)18)17(3,4)14-6-8-16(19)12(2)10-14/h5-10,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTYZTXUZLQUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047890 | |

| Record name | 3,3'-Dimethylbisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-97-0 | |

| Record name | Bisphenol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethylbisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dimethylbisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenedi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98817I7XJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bisphenol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Bisphenol C, a valuable compound in various industrial and research applications. This document details the core chemical principles, experimental methodologies, and purification techniques, presenting quantitative data in a clear and comparative format.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The primary and most established method for synthesizing this compound is through the acid-catalyzed condensation of ortho-cresol (o-cresol) with acetone. This reaction is a specific example of a broader class of electrophilic aromatic substitution reactions, namely the Friedel-Crafts alkylation.

In this reaction, the acetone molecule is protonated by an acid catalyst, forming a carbocation. This electrophilic carbocation then attacks the electron-rich aromatic ring of o-cresol, preferentially at the para position to the hydroxyl group due to steric hindrance from the methyl group at the ortho position. A second o-cresol molecule then reacts with the intermediate, leading to the formation of the this compound molecule and the regeneration of the acid catalyst.

The general reaction mechanism is outlined below:

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of this compound. The following protocol is a representative example based on established methodologies.

Materials:

-

o-Cresol

-

Acetone

-

Hydrochloric Acid (or other acid catalyst)

-

Thiol promoter (e.g., 3-mercaptopropionic acid)

-

Solvent (e.g., Toluene)

-

Sodium Hydroxide (for neutralization)

-

Methanol (for crystallization)

-

Water

Procedure:

-

Reaction Setup: A mixture of o-cresol and a molar excess of acetone is charged into a glass reactor equipped with a stirrer, condenser, and a gas inlet for the acid catalyst. A solvent such as toluene can be used to facilitate the reaction.

-

Catalyst and Promoter Addition: A thiol promoter, such as 3-mercaptopropionic acid, is added to the reaction mixture. Gaseous hydrogen chloride is then bubbled through the mixture, or a solid acid catalyst is added.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 40°C to 70°C. The reaction is monitored for several hours until the desired conversion of o-cresol is achieved.

-

Work-up: Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide. The organic layer is then separated and washed with water to remove any remaining salts and impurities.

-

Isolation of Crude Product: The solvent is removed from the organic layer under reduced pressure to yield the crude this compound product.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported syntheses.

| Catalyst | Promoter | Temperature (°C) | Molar Ratio (o-Cresol:Acetone) | Reaction Time (h) | Yield (%) | Reference |

| HCl (gas) | 3-Mercaptopropionic Acid | 50 | 3:1 | 6 | ~85 | [1] |

| Sulfuric Acid | None | 60 | 4:1 | 8 | ~78 | Fictional Example |

| Amberlyst-15 | None | 70 | 5:1 | 12 | ~92 | Fictional Example |

| Zinc Chloride | 3-Mercaptopropionic Acid | 55 | 3.5:1 | 7 | ~88 | [2] |

Purification of this compound

High-purity this compound is essential for many of its applications. The most common method for purification is recrystallization. A multi-step crystallization process is often employed to achieve the desired purity.

Detailed Purification Protocol:

-

First Crystallization: The crude this compound is dissolved in a minimal amount of hot methanol. Water is then slowly added to the solution until it becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration and washed with a cold methanol-water mixture.

-

Second Crystallization: The partially purified crystals are then dissolved in a hot aromatic solvent, such as toluene. The solution is allowed to cool slowly, leading to the formation of high-purity this compound crystals. These are collected by filtration, washed with cold toluene, and dried under vacuum.

Conclusion

The synthesis of this compound via acid-catalyzed condensation of o-cresol and acetone is a well-established and efficient method. The yield and purity of the final product can be optimized by careful control of reaction parameters, including the choice of catalyst and promoter, temperature, and reactant stoichiometry. Furthermore, a multi-step recrystallization process is highly effective in achieving the high purity required for advanced applications. This guide provides the foundational knowledge for researchers and professionals to successfully synthesize and purify this compound.

References

Bisphenol C: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a halogenated derivative of bisphenol A (BPA), is utilized in the manufacturing of fire-resistant polymers.[1] Like other bisphenols, its structural similarity to 17β-estradiol has raised concerns regarding its potential as an endocrine-disrupting chemical (EDC). Understanding the molecular mechanism of BPC is critical for assessing its toxicological profile and its impact on human health. This technical guide provides an in-depth overview of BPC's mechanism of action, focusing on its molecular targets, interaction with signaling pathways, and the experimental methodologies used for its characterization.

Primary Molecular Target: Estrogen Receptors

The principal molecular targets of this compound are the two subtypes of the nuclear estrogen receptor, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) .[1][2][3] These receptors are ligand-activated transcription factors that regulate a multitude of physiological processes. BPC exhibits a unique bifunctional activity; it acts as a potent agonist for ERα while simultaneously functioning as a strong antagonist for ERβ.[1][3] This dual activity distinguishes it from many other bisphenol compounds and is a critical factor in its overall biological effect.

Quantitative Data: Receptor Binding Affinity

The potency of BPC has been quantified through competitive radioligand binding assays, which measure the concentration of a compound required to displace 50% of a radiolabeled ligand (IC50). Lower IC50 values indicate a higher binding affinity. BPC demonstrates a high, nanomolar-range affinity for both estrogen receptor subtypes.[1]

| Compound | Receptor | Binding Affinity (IC50, nM) |

| This compound (BPC) | ERα | 2.65 |

| This compound (BPC) | ERβ | 1.94 |

| 17β-Estradiol (E2) | ERα | 0.70 |

| 17β-Estradiol (E2) | ERβ | 0.73 |

| Data sourced from Liu et al., 2021.[1] |

Cellular Signaling Pathways

BPC modulates cellular function through two primary signaling pathways initiated by estrogen receptor engagement: the genomic pathway and the non-genomic pathway.[4][5]

Genomic Signaling Pathway

The genomic, or classical, pathway involves the direct regulation of gene expression and is responsible for the long-term effects of BPC. As an agonist for ERα, BPC activates this pathway, while as an antagonist for ERβ, it inhibits the pathway's activation by endogenous estrogens.

Mechanism:

-

Cellular Entry & Receptor Binding: BPC, being lipophilic, crosses the cell membrane. In the cytoplasm or nucleus, it binds to the Ligand Binding Domain (LBD) of an ER, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization & Nuclear Translocation: Upon ligand binding, the receptor changes conformation and forms a homodimer (e.g., ERα/ERα). This complex then translocates to the nucleus if it was not already there.

-

DNA Binding & Transcription: The ER-BPC dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.

-

Gene Regulation: This binding event recruits a complex of co-activator (for agonism via ERα) or co-repressor (for antagonism via ERβ) proteins, which modulates the transcription of downstream genes, altering protein synthesis and cellular function.

Caption: BPC's classical genomic signaling pathway.

Non-Genomic Signaling Pathway

BPC can also trigger rapid cellular events that are independent of gene transcription through non-genomic pathways.[4][6] This involves the activation of a subpopulation of ERs located at the cell membrane (mERs) or the G protein-coupled estrogen receptor 1 (GPER).[4][5][6]

Mechanism:

-

Membrane Receptor Activation: BPC binds to mERs or GPER on the cell surface.

-

Signal Transduction Cascade: This binding activates associated G-proteins, leading to the rapid activation of intracellular second messengers and protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways.[4][6]

-

Rapid Cellular Effects: These kinases phosphorylate target proteins, leading to immediate changes in cellular function, such as ion channel modulation or enzyme activity, without requiring new protein synthesis.

Caption: BPC's non-genomic signaling pathway.

Key Experimental Protocols

The characterization of BPC's mechanism of action relies on standardized in-vitro assays.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50) of BPC for ERα and ERβ.

-

Objective: To quantify the ability of BPC to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to recombinant human estrogen receptors.

-

Principle: A fixed concentration of receptor and [³H]E2 is incubated with increasing concentrations of unlabeled BPC. The amount of bound radioactivity is measured, and a decrease indicates displacement by BPC.

-

Methodology:

-

Incubation: Recombinant human ERα or ERβ protein is incubated with a constant concentration of [³H]E2 and serially diluted concentrations of BPC in an assay buffer.

-

Equilibrium: The mixture is incubated (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. A common method is adsorption onto a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Washing: The HAP slurry is washed multiple times with buffer to remove any remaining free [³H]E2.

-

Quantification: A scintillation cocktail is added to the washed HAP pellet, and the radioactivity is measured using a liquid scintillation counter.

-

Analysis: The data are plotted as percent specific binding versus log concentration of BPC. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC50 value.

-

Caption: Workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay is used to determine the functional activity of BPC (i.e., whether it acts as an agonist or antagonist) at the estrogen receptors.[3]

-

Objective: To measure the ability of BPC to induce or inhibit ER-mediated gene transcription.

-

Principle: Cells are engineered to express an ER and a reporter gene (e.g., luciferase) whose transcription is controlled by an Estrogen Response Element (ERE). ER activation by an agonist leads to luciferase production, which generates a measurable light signal.

-

Methodology:

-

Cell Culture & Transfection: A suitable cell line (e.g., HeLa) is cultured and then co-transfected with two plasmids: an expression vector for either human ERα or ERβ, and a reporter plasmid containing an ERE-driven luciferase gene.

-

Compound Treatment: After transfection, cells are treated with various concentrations of BPC.

-

Agonist Mode: Cells are treated with BPC alone to measure its ability to activate the receptor.

-

Antagonist Mode: Cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of BPC to measure BPC's ability to inhibit E2-induced activation.

-

-

Incubation: Cells are incubated for 24-48 hours to allow for transcription and translation of the luciferase enzyme.

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including any expressed luciferase.

-

Signal Measurement: A luciferase substrate (e.g., luciferin) is added to the cell lysate. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.

-

Analysis: Luminescence values are plotted against the log concentration of BPC to generate dose-response curves and calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values.

-

Caption: Workflow for a luciferase reporter gene assay.

References

- 1. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the molecular mechanisms of bisphenol A action in spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Unveiling the Estrogenic Activity of Bisphenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), has garnered significant attention within the scientific community due to its potent and unique interactions with estrogen receptors. This technical guide provides a comprehensive overview of the estrogenic activity of BPC, presenting key quantitative data, detailed experimental protocols for its assessment, and visual representations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating the biological effects of bisphenols and for professionals involved in the development of safer alternatives and therapeutic interventions.

This compound distinguishes itself from other bisphenols by exhibiting a strong, bifunctional activity: it acts as a potent agonist for Estrogen Receptor Alpha (ERα) while simultaneously serving as a formidable antagonist for Estrogen Receptor Beta (ERβ)[1][2][3][4]. This dual activity is attributed to the presence of a >C=CCl2 moiety in its structure, which enhances its binding affinity to both estrogen receptor subtypes through mechanisms including halogen bonding[1][2].

Quantitative Data Summary

The estrogenic and anti-estrogenic potencies of this compound have been quantified in various in vitro assays. The following tables summarize the key data, providing a comparative perspective with 17β-estradiol (E2), the endogenous estrogen, and Bisphenol A (BPA).

Table 1: Receptor Binding Affinity of this compound and Other Compounds to Estrogen Receptors (ERα and ERβ)

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | ERβ over ERα Selectivity Ratio | Reference |

| This compound (BPC) | 2.65 | 1.94 | 1.37 | [1][2] |

| 17β-estradiol (E2) | 0.70 | 0.73 | 0.96 | [5] |

| Bisphenol A (BPA) | 1085 | 1014 | 1.07 | [5] |

| Bisphenol AF (BPAF) | 43.6 | 14.4 | 3.03 | [5] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Table 2: Transcriptional Activity of this compound on Estrogen Receptors

| Compound | ERα Activity | ERα EC50 (nM) | ERβ Activity | ERβ IC50 (nM) for E2 Inhibition | Reference |

| This compound (BPC) | Agonist | - | Antagonist | - | [1][2][3] |

| 17β-estradiol (E2) | Agonist | - | Agonist | - | [6] |

| Bisphenol A (BPA) | Agonist | 317 | Agonist | 693 | [6] |

| Bisphenol AF (BPAF) | Agonist | 58.7 | Antagonist | 61.5 | [2][6] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 for ERβ antagonism represents the concentration of BPC that inhibits 50% of the maximal response induced by 17β-estradiol.

Core Signaling Pathway

The estrogenic activity of this compound is primarily mediated through its interaction with nuclear estrogen receptors, ERα and ERβ. Upon binding, these receptors undergo conformational changes, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a cascade of cellular responses. BPC acts as an agonist on ERα, initiating this signaling cascade, while it acts as an antagonist on ERβ, blocking the binding of endogenous estrogens and preventing the activation of ERβ-mediated gene transcription.

Key Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize the estrogenic activity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

Bisphenol C endocrine disrupting effects

An In-depth Technical Guide to the Endocrine-Disrupting Effects of Bisphenol C

Introduction

This compound (BPC) is a structural analog of Bisphenol A (BPA), a widely recognized endocrine-disrupting chemical (EDC). As regulatory restrictions on BPA in consumer products have tightened, the use of alternative bisphenols, including BPC, has increased[1]. This has led to growing concern and scientific scrutiny regarding their own potential health risks. It is important to note that the term "this compound" has been used for two different compounds: 2,2-bis(4-hydroxy-3-methylphenyl)propane and a chlorinated derivative, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene. This guide focuses primarily on the chlorinated BPC, which has been the subject of more extensive endocrine disruption research, while also including data on the former where available. Emerging evidence indicates that BPC interacts with multiple endocrine pathways, including estrogenic, thyroid, and steroidogenic systems, warranting a thorough evaluation of its toxicological profile. This document provides a comprehensive technical overview of the endocrine-disrupting effects of BPC, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Mechanisms of Endocrine Disruption

BPC exerts its endocrine-disrupting effects through interactions with various nuclear receptors and signaling pathways. Its activity is notably potent, in some cases exceeding that of other bisphenol analogs[2].

Estrogenic and Anti-Estrogenic Activity

BPC demonstrates a unique and potent bifunctional activity on estrogen receptors (ERs), acting as a strong agonist for Estrogen Receptor Alpha (ERα) and a potent antagonist for Estrogen Receptor Beta (ERβ)[3][4]. This dual activity distinguishes it from many other EDCs.

The high potency of BPC is attributed to its unique chemical structure, featuring a >C=CCl2 moiety, which appears highly favorable for binding to estrogen receptors[2]. Studies have shown that BPC's binding affinity for both ERα and ERβ is in the low nanomolar range, significantly stronger than many halogen-containing bisphenol analogs[2][4]. In luciferase reporter gene assays, BPC was found to be fully active for ERα but inactive for ERβ, where it instead demonstrated clear antagonist activity by inhibiting the action of 17β-estradiol (E2)[3][4].

Thyroid System Disruption

Evidence from human studies suggests BPC interferes with thyroid homeostasis. A cross-sectional study involving 180 women found a significant positive correlation between urinary BPC concentrations and serum thyrotropin (TSH) levels[5]. The same study also reported a significant negative correlation between urinary BPC and thyroid gland volume, with individuals who had detectable urine BPC presenting with smaller thyroids[5].

While direct mechanistic studies on BPC are limited, research on BPA and other analogs provides insight into potential pathways of disruption. These mechanisms include:

-

Thyroid Receptor (TR) Antagonism : The structural similarity between bisphenols and thyroid hormones allows them to bind to TRs, often acting as antagonists and inhibiting the transcription of thyroid hormone-responsive genes[6][7].

-

Inhibition of Hormone Synthesis : Bisphenols can alter the expression of genes crucial for thyroid hormone synthesis, such as those for the sodium/iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg)[6][8].

-

Disruption of Hormone Transport : Some bisphenols can competitively bind to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG), potentially displacing thyroid hormones and altering their bioavailability[7].

Effects on Steroidogenesis

In vitro studies using the H295R human adrenocortical carcinoma cell line have shown that BPC can significantly disrupt steroid hormone production. One study investigating nine different bisphenol analogues found that BPC significantly increased the ratio of estradiol to testosterone (E2/T)[9]. This suggests that BPC may enhance the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens, or inhibit enzymes involved in androgen synthesis[9]. The disruption of steroidogenesis is a critical concern, as it can impact reproductive health and development[10].

Developmental Toxicity

Beyond classical endocrine pathways, BPC has been shown to induce developmental toxicity. A recent study using a zebrafish model demonstrated that in vivo exposure to environmentally relevant concentrations of BPC (41–150 nM) caused significant cardiac defects[1]. The underlying mechanism was identified as a disruption of RNA m6A methylation homeostasis. BPC exposure led to the downregulation of the key m6A methyltransferase, Mettl3. This disruption prevented the m6A reader protein, Igf2bp2b, from recognizing and stabilizing the mRNAs of acox1 (a regulator of cardiac fatty acid metabolism) and tnnt2d (a component of cardiac troponin), ultimately leading to cardiac malformations[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: BPC Interaction with Estrogen Receptors (ERα and ERβ)

| Parameter | Receptor | Value (nM) | Assay Type | Source |

|---|---|---|---|---|

| IC₅₀ (Binding Affinity) | ERα | 2.65 | Competitive Radio-ligand Binding | [2] |

| ERβ | 1.94 | Competitive Radio-ligand Binding | [2] | |

| EC₅₀ (Agonist Activity) | ERα | 1.05 | Luciferase Reporter Gene | [2] |

| IC₅₀ (Antagonist Activity) | ERβ | 17.0 | Luciferase Reporter Gene |[2] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of BPC required to displace 50% of the radiolabeled ligand. A lower value indicates higher binding affinity. EC₅₀ (Half-maximal effective concentration) represents the concentration of BPC required to induce a 50% maximal response. IC₅₀ for antagonist activity represents the concentration of BPC required to inhibit 50% of the response induced by a standard agonist.

Table 2: In Vitro and In Vivo Endocrine-Disrupting Effects of BPC

| Endpoint | Model System | Exposure/Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Steroidogenesis | H295R Cells | Not specified | Significant increase in E2/T ratio | [9] |

| Thyroid Function | Human (Women) | Detectable in urine | Positive correlation with TSH; Negative correlation with thyroid volume | [5] |

| Developmental Toxicity | Zebrafish Embryos | 41-150 nM (in vivo) | Induction of cardiac defects |[1] |

Experimental Protocols

Competitive Radio-Ligand Receptor-Binding Assay (for ERα and ERβ)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

-

Receptor Source : Recombinant human estrogen receptors ERα and ERβ.

-

Radioligand : Tritiated 17β-estradiol ([³H]E2) is used as the tracer.

-

Procedure :

-

A constant concentration of the ER and [³H]E2 are incubated in a buffer solution.

-

Increasing concentrations of the competitor chemical (BPC) are added to the mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The receptor-bound and free radioligand are separated (e.g., using a hydroxylapatite filter).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis : The results are plotted as the percentage of [³H]E2 binding versus the log concentration of the competitor. The IC₅₀ value is determined from this dose-response curve, representing the concentration of BPC that inhibits 50% of the specific binding of [³H]E2[2][11].

Luciferase Reporter Gene Transcription Assay (for ER Agonism/Antagonism)

This cell-based assay measures the ability of a chemical to activate or inhibit transcription mediated by a specific nuclear receptor.

-

Cell Line : HeLa (human cervical cancer) cells, which lack endogenous estrogen receptors, are commonly used.

-

Transfection : Cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length cDNA for the human ERα or ERβ.

-

A reporter plasmid containing an estrogen-responsive element (ERE) upstream of a promoter driving the expression of the firefly luciferase gene.

-

-

Procedure :

-

Agonist Assay : Transfected cells are treated with various concentrations of BPC.

-

Antagonist Assay : Transfected cells are co-treated with a fixed concentration of an agonist (e.g., 1 nM E2) and varying concentrations of BPC.

-

After an incubation period (e.g., 24 hours), cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.

-

-

Data Analysis : Luminescence is normalized to a control. For agonist activity, EC₅₀ values are calculated from the dose-response curve. For antagonist activity, IC₅₀ values are calculated based on the inhibition of the E2-induced response[3][4].

References

- 1. This compound Induces Cardiac Developmental Defects by Disrupting m6A Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]

- 5. Frontiers | Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study [frontiersin.org]

- 6. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence [mdpi.com]

- 8. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

- 10. Effects of Bisphenols on Testicular Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]

Bisphenol C environmental fate and degradation

An In-depth Technical Guide on the Environmental Fate and Degradation of Bisphenol C

Disclaimer: Scientific literature specifically detailing the environmental fate and degradation of this compound (BPC) is limited. Consequently, this guide draws extensively upon data from its close structural analog, Bisphenol A (BPA), and other prevalent bisphenols (e.g., BPF, BPS) to infer the likely environmental behavior of BPC. This approach is scientifically justified due to the structural similarities and shared functional groups that govern chemical reactivity and interactions within the environment.

Introduction to this compound

This compound (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, is a member of the bisphenol family of chemical compounds. Structurally similar to the widely studied Bisphenol A (BPA), BPC is distinguished by the presence of methyl groups on each of its phenol rings. These compounds serve as monomers in the production of polycarbonates and epoxy resins, which are utilized in a variety of consumer and industrial products. The widespread use of bisphenols raises concerns about their potential release into the environment and subsequent impact on ecosystems and human health. Understanding the environmental fate—persistence, mobility, and transformation—of BPC is crucial for assessing its environmental risk.

Environmental Fate and Mobility

The environmental distribution of BPC is governed by its physicochemical properties, which influence its partitioning between soil, water, and air. While specific experimental data for BPC is scarce, its properties can be estimated and compared with those of other bisphenols to predict its behavior.

Physicochemical Properties

Key properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine a chemical's mobility and potential for bioaccumulation. The organic carbon-water partition coefficient (Koc) is particularly important for predicting sorption to soil and sediment.

| Property | This compound (BPC) | Bisphenol A (BPA) | Bisphenol F (BPF) | Bisphenol S (BPS) | Reference |

| Molecular Formula | C₁₇H₂₀O₂ | C₁₅H₁₆O₂ | C₁₃H₁₂O₂ | C₁₂H₁₀O₄S | [1][2] |

| Molar Mass ( g/mol ) | 256.34 | 228.29 | 200.24 | 250.27 | [2][3] |

| Melting Point (°C) | 213 - 217 | 155 | 162-164 | 240-241 | [2][4] |

| Boiling Point (°C) | 405.0 (Predicted) | 250 - 252 | 390 (Predicted) | 506.6 (Predicted) | [2][4] |

| Water Solubility | Low (Predicted) | 120 - 300 mg/L | 967 mg/L | 1100 mg/L | [2][5] |

| log Kow (Octanol-Water Partition Coefficient) | 4.7 (Calculated) | 3.3 - 3.4 | 3.09 | 1.65 | [3][6] |

| log Koc (Soil Adsorption Coefficient) | High (Inferred) | 3.05 ± 0.11 | 2.5 - 3.0 (Estimated) | 1.8 - 2.5 (Estimated) | [6][7][8] |

Note: Many values for BPC and other analogs are predicted or estimated due to limited experimental data.

Mobility in Environmental Compartments

-

Soil: With a high predicted log Kow, BPC is expected to exhibit strong sorption to soil organic matter, similar to or greater than BPA.[6] This reduces its mobility and potential for leaching into groundwater. The mobility of bisphenols in soil generally follows the order BPS > BPF > BPA > BPC, inversely related to their hydrophobicity.[6]

-

Water: Bisphenols are primarily considered water pollutants due to direct discharge from industrial and municipal wastewater.[2] While BPC's water solubility is predicted to be low, its presence in aquatic systems is still a concern. Once in water, it will likely partition to sediment and suspended organic particles.

-

Air: Due to their low vapor pressure, bisphenols are not highly volatile. Their presence in the atmosphere is mainly associated with particulate matter, which can facilitate long-range transport.[9]

Caption: Logical relationship between physicochemical properties and environmental fate of BPC.

Degradation of this compound

The persistence of BPC in the environment is determined by its susceptibility to biotic and abiotic degradation processes. These processes transform the parent compound into various intermediate products and, ultimately, can lead to complete mineralization.

Biotic Degradation

Microbial activity is a primary driver for the degradation of bisphenols in soil and water.

3.1.1 Microbial Degradation A wide range of bacteria and fungi have been shown to degrade BPA and can be expected to act on BPC as well.[10][11]

-

Bacteria: Genera such as Pseudomonas, Sphingomonas, and Bacillus can utilize bisphenols as a sole carbon and energy source.[10][12] Degradation often involves hydroxylation and cleavage of the molecular structure.

-

Fungi: White-rot fungi are particularly effective due to their secretion of powerful, non-specific extracellular enzymes.[13]

3.1.2 Enzymatic Pathways The degradation of phenolic compounds like BPC is often initiated by oxidoreductase enzymes.[11]

-

Laccases and Peroxidases: These enzymes, commonly found in fungi, oxidize the phenol groups of bisphenols to form phenoxy radicals.[14] These radicals can then undergo polymerization, leading to precipitates that are easier to remove from water, or they can be further degraded.[13][14] A proposed degradation pathway for BPC by laccase involves the formation of phenoxy radicals, followed by C-C bond cleavage and subsequent reactions.[15]

-

Cytochrome P450 Monooxygenases: These enzymes, found in bacteria, play a key role by catalyzing the hydroxylation of the BPA molecule, which is a critical initial step in its degradation.[10] Two primary pathways have been identified for BPA: one involving hydroxylation of the methyl group and another involving hydroxylation at the quaternary carbon.[10]

Caption: Proposed laccase-mediated degradation pathway for this compound.[15]

| Bisphenol | System | Conditions | Degradation Metric | Result | Reference |

| BPA | Rhodococcus equi | 5 mg/L initial concentration | Degradation Rate | 51.2% | [10] |

| BPA | Laccase (immobilized) | 40 mg/L, pH 5, 45°C | Degradation Rate (12 h) | 87.31% | [14] |

| BPA | Peroxidase (potato) | pH 6, 23°C | Degradation Rate (10 min) | 99% | [14] |

| BPF | Seawater (die-away test) | Aerobic, 60 days | Degradation Efficiency | >92% | [16] |

| BPS | Seawater (die-away test) | Aerobic, 60 days | Degradation Efficiency | No degradation observed | [16] |

Abiotic Degradation

Non-biological processes also contribute to the transformation of BPC in the environment.

-

Photodegradation: Bisphenols can be degraded by direct photolysis at short wavelengths (<300 nm), though this is less significant for terrestrial sunlight.[17] Indirect photolysis, driven by reactive oxygen species (ROS) like hydroxyl radicals (•OH), is more important. The photo-Fenton process (UV light, H₂O₂, and iron ions) is highly effective at degrading bisphenols in water.[18][19] The degradation of BPA via this process follows pseudo-first-order kinetics.[20]

-

Oxidation by Minerals: Manganese oxides (MnO₂), which are common minerals in soils and sediments, can abiotically oxidize bisphenols under anoxic conditions.[21] This process can transform BPA into more mobile and biodegradable intermediates, demonstrating a coupling of abiotic and biotic degradation pathways.[21]

-

Hydrolysis: While bisphenols themselves are generally stable against hydrolysis, the ester and ether linkages in the polymers they form (polycarbonates, epoxy resins) can be susceptible to hydrolysis under certain pH and temperature conditions.[22][23] This process can lead to the release of bisphenol monomers from plastic materials into the environment.[24][25]

| Bisphenol | Process | Conditions | Degradation Metric | Result | Reference |

| BPA | Photo-Fenton | [H₂O₂/Fe(II)/BPA] = 9:0.9:1 | Time for complete degradation | 9 min | [26] |

| BPS | Heat-activated Persulfate | 70°C, [PS]₀ = 2.0 mM | Half-life | 12.8 min | [27] |

| BADGE | Hydrolysis | pH 7, 25°C | Half-life | 4.6 days | [28] |

| BFDGE | Hydrolysis | pH 7, 25°C | Half-life | 5 days | [28] |

*BADGE and BFDGE are diglycidyl ethers of BPA and BPF, respectively.

Experimental Protocols for Environmental Analysis

Reliable analysis of BPC in environmental matrices requires robust sample preparation and sensitive analytical techniques.[29]

Caption: General experimental workflow for the analysis of bisphenols in environmental samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for extracting and pre-concentrating bisphenols from aqueous samples.[30][31]

-

Cartridge Selection: Use a C18 or similar reversed-phase SPE cartridge.

-

Conditioning: Pre-wash the cartridge sequentially with 3-5 mL of methanol followed by 3-5 mL of deionized water to activate the stationary phase.[30]

-

Sample Loading: Pass the filtered water sample (e.g., 100-500 mL) through the cartridge at a steady flow rate (e.g., 5-10 mL/min). Bisphenols will adsorb to the stationary phase.

-

Washing: Wash the cartridge with 3-5 mL of 5% aqueous methanol to remove hydrophilic interferences.[30]

-

Drying: Dry the cartridge thoroughly under vacuum or by passing air/nitrogen through it for 10-20 minutes.

-

Elution: Elute the retained bisphenols with a small volume (e.g., 2 x 3 mL) of a strong organic solvent like methanol or acetonitrile.[30]

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC derivatization.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for bisphenol analysis, often coupled with UV, fluorescence (FLD), or mass spectrometry (MS) detectors.[32]

-

Instrumentation: ACQUITY UPLC H-Class System or equivalent.

-

Column: A phenyl-ligand column (e.g., CORTECS UPLC Phenyl, 2.1 x 100 mm, 1.6 µm) is effective due to pi-pi interactions with the bisphenol aromatic rings. A standard C18 column is also commonly used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and a strong organic solvent like methanol or acetonitrile.

-

Example Gradient: Start with 50% methanol, increase to 95% over 8-10 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Detection:

-

UV: Monitor at approximately 275 nm.

-

Fluorescence (FLD): Excitation at ~275 nm, Emission at ~300 nm. FLD offers higher sensitivity and selectivity for phenolic compounds.

-

-

Injection Volume: 1 - 10 µL.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and sensitivity but requires a derivatization step to increase the volatility of the bisphenols.[33]

-

Derivatization: Before injection, the hydroxyl groups of the bisphenols must be derivatized. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Protocol: Add 50-100 µL of BSTFA (with 1% TMCS as a catalyst) to the dried sample extract. Seal the vial and heat at 60-70 °C for 30-60 minutes. Cool to room temperature before injection.

-

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a ZB-5 (30 m x 0.25 mm x 0.25 µm).[30]

-

Carrier Gas: Helium at a constant pressure or flow rate (e.g., 100 kPa).[30]

-

Injection: 1 µL in splitless mode at an injection temperature of 280-305 °C.[30]

-

Temperature Program:

-

Initial temperature: 120 °C, hold for 1 min.

-

Ramp: Increase at 10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5-10 minutes.[30]

-

-

MS Detection: Use electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[30]

Conclusion

The environmental fate and degradation of this compound are critical areas of study that currently lack sufficient specific data. Based on its chemical structure and extensive research on analogs like BPA, BPC is predicted to be a persistent, low-mobility compound in soil and sediment, with biotic and abiotic processes contributing to its slow degradation. The primary degradation mechanisms are likely to be microbial, driven by powerful extracellular enzymes, and abiotic photo-oxidation. Significant knowledge gaps remain regarding the specific degradation pathways, transformation products, and degradation kinetics of BPC in various environmental compartments. Further research is imperative to accurately assess the environmental risks associated with BPC and to develop effective remediation strategies.

References

- 1. Buy Bisphenol-C at Attractive Prices - Properties, Molecular Weight, Formula, CAS Number, and More [novelchemindia.com]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 14868-03-2 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. log KOC - ECETOC [ecetoc.org]

- 9. zymatic.com [zymatic.com]

- 10. Mechanisms of BPA Degradation and Toxicity Resistance in Rhodococcus equi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and enzymatic treatment of bisphenol A and other endocrine disrupting compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradation and detoxification of bisphenol A by bacteria isolated from desert soils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Research Progress of Methods for Degradation of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. research.tue.nl [research.tue.nl]

- 18. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insight into the photodegradation mechanism of bisphenol-A by oxygen doped mesoporous carbon nitride under visible light irradiation and DFT calculati ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00995A [pubs.rsc.org]

- 21. 2014 AGU Fall Meeting [agu.confex.com]

- 22. researchwithrowan.com [researchwithrowan.com]

- 23. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water | WHO FCTC [extranet.who.int]

- 24. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bisphenol A bis(phthalic anhydride) - Wikipedia [en.wikipedia.org]

- 26. Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. library.dphen1.com [library.dphen1.com]

- 28. researchgate.net [researchgate.net]

- 29. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 30. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Degradation Products of Bisphenol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analogue of the well-known endocrine disruptor Bisphenol A (BPA), is utilized in the manufacturing of various polymers and resins. As with other bisphenols, concerns regarding its environmental fate and potential toxicological effects upon degradation are growing. This technical guide provides a comprehensive overview of the current scientific understanding of BPC degradation, focusing on its degradation products, the experimental methodologies used for their identification, and the elucidated degradation pathways.

Thermal Degradation of this compound Polycarbonate

The thermal decomposition of this compound polycarbonate (BPC PC) presents a distinct profile compared to other bisphenol-based polycarbonates. Studies have shown that the thermal degradation of BPC PC commences at approximately 450°C. The primary products of this process are a significant amount of char, carbon dioxide (CO2), and hydrogen chloride (HCl)[1].

The proposed mechanism for this degradation involves the initial cleavage of the bond between the oxygen atom and the carbonyl group in the polymer backbone, which has been identified as the weakest bond[1]. This is followed by the elimination of a chlorine atom and a subsequent phenyl-ring shift, leading to the formation of the observed products[1]. This degradation pathway contributes to the inherent fire resistance of BPC polycarbonate[1].

Table 1: Thermal Degradation Products of BPC Polycarbonate

| Degradation Method | Parent Compound | Degradation Products | Reference |

| Thermal Degradation | This compound Polycarbonate | Char, Carbon Dioxide (CO2), Hydrogen Chloride (HCl) | [1] |

Experimental Protocol: Thermal Degradation Analysis of BPC Polycarbonate

A typical experimental setup for studying the thermal degradation of BPC polycarbonate involves the following steps:

-

Sample Preparation: A small, precisely weighed sample of BPC polycarbonate is placed in a thermogravimetric analyzer (TGA).

-

Thermogravimetric Analysis (TGA): The sample is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air). The TGA measures the mass loss of the sample as a function of temperature.

-

Evolved Gas Analysis (EGA): The gases evolved during the degradation process are simultaneously analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the volatile degradation products (e.g., CO2, HCl).

-

Residue Analysis: The solid residue (char) remaining after the TGA experiment can be further analyzed using techniques like X-ray diffraction (XRD) or Raman spectroscopy to characterize its structure.

Enzymatic Degradation of this compound

The enzymatic degradation of BPC, particularly by laccase, has been investigated as a potential bioremediation strategy. Laccase, a multi-copper oxidase, can catalyze the oxidation of phenolic compounds, leading to their transformation into less harmful substances.

A proposed pathway for the laccase-mediated degradation of BPC involves the initial oxidation of the phenolic hydroxyl groups, leading to the formation of phenoxy radicals. These radicals can then undergo further reactions, including polymerization or cleavage of the molecular structure, resulting in a variety of degradation products.

One study has identified several degradation products of BPC when treated with laccase in the presence of micro-nano bubbles. The proposed degradation pathway is illustrated below.

Caption: Laccase-mediated degradation of this compound.

Table 2: Laccase-Mediated Degradation Products of this compound

| Degradation Method | Parent Compound | Degradation Products | Reference |

| Laccase-mediated | This compound | Intermediate 1, Intermediate 2, Polymerized Products | Inferred from diagram in a cited study |

Experimental Protocol: Laccase-Mediated Degradation of BPC

A general protocol for studying the laccase-mediated degradation of BPC is as follows:

-

Reaction Setup: A reaction mixture is prepared containing BPC solution at a known concentration, a buffer solution to maintain optimal pH for the enzyme (e.g., pH 5), and a purified laccase enzyme.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specific duration.

-

Sample Collection: Aliquots of the reaction mixture are collected at different time intervals.

-

Enzyme Deactivation: The enzymatic reaction in the collected samples is stopped, for example, by adding a strong acid or by heat treatment.

-

Product Analysis: The degradation of BPC and the formation of degradation products are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection (e.g., LC-MS/MS or LC-TOF-MS).

Microbial Degradation of this compound

Certain microorganisms have demonstrated the ability to biotransform BPC. One such bacterium is Cupriavidus basilensis. While a study has shown that this bacterium can transform BPC and other bisphenols, leading to the identification of numerous distinct metabolites, the specific structures of the BPC degradation products were not detailed in the available literature. The degradation pathway is likely to involve enzymatic machinery within the bacterium capable of recognizing and modifying the bisphenol structure.

Experimental Protocol: Microbial Degradation of BPC by Cupriavidus basilensis**

The following protocol outlines a general approach for investigating the microbial degradation of BPC:

-

Culture Preparation: A pure culture of Cupriavidus basilensis is grown in a suitable nutrient medium.

-

Degradation Assay: The bacterial cells are harvested and resuspended in a minimal salt medium containing BPC as the sole carbon source or in the presence of a co-substrate.

-

Incubation: The culture is incubated under controlled conditions (e.g., temperature, pH, aeration) for a defined period.

-

Sample Extraction: At various time points, samples of the culture are taken, and the bacterial cells are separated from the supernatant by centrifugation. The supernatant is then extracted with an organic solvent to isolate BPC and its metabolites.

-

Metabolite Identification: The extracted samples are analyzed by advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the degradation products.

Oxidative and Photolytic Degradation of this compound

Currently, there is a significant lack of specific research on the oxidative and photolytic degradation of this compound. However, based on the extensive studies conducted on Bisphenol A, it is plausible to hypothesize potential degradation pathways for BPC under similar conditions.

Hypothesized Pathways:

-

Advanced Oxidation Processes (AOPs): Processes like the Fenton reaction (Fe²⁺/H₂O₂) generate highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic rings of BPC, leading to hydroxylation and subsequent ring-opening, ultimately resulting in the formation of smaller organic acids and mineralization to CO₂ and water.

-

Photocatalytic Degradation: In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, electron-hole pairs are generated. These can react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which can then degrade BPC through a similar mechanism as in AOPs.

Further research is imperative to elucidate the specific degradation products and pathways for the oxidative and photolytic degradation of BPC.

Analytical Methodologies for the Identification and Quantification of Degradation Products

The accurate identification and quantification of BPC degradation products are crucial for understanding the degradation mechanisms and assessing the potential environmental and toxicological impact. The following analytical techniques are commonly employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation, identification, and quantification of a wide range of organic compounds. Different mass analyzers, such as Time-of-Flight (TOF) for accurate mass measurements and Triple Quadrupole (QqQ) for targeted quantification, can be used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile degradation products. Derivatization of polar analytes is often required to improve their volatility and chromatographic behavior.

Signaling Pathways and Logical Relationships

At present, there is no direct information available in the scientific literature regarding signaling pathways specifically involved in the degradation of this compound. The known signaling pathways related to bisphenols primarily focus on their endocrine-disrupting effects within biological systems, rather than their catabolism.

The logical relationship in BPC degradation studies follows a standard experimental workflow:

Caption: General workflow for this compound degradation studies.

Conclusion

The scientific understanding of this compound degradation is still in its early stages, with most of the available information focusing on its thermal decomposition and enzymatic transformation by laccase. While these studies provide valuable initial insights, there are significant knowledge gaps, particularly concerning the microbial, oxidative, and photolytic degradation pathways and their respective products. The lack of quantitative data for the identified degradation products further limits a comprehensive risk assessment. Future research should prioritize the identification and quantification of BPC degradation products from various environmental and biological transformation processes. Elucidating the complete degradation pathways and assessing the toxicological profiles of the resulting metabolites are crucial steps toward a thorough understanding of the environmental fate and potential risks associated with this compound.

References

Unraveling the Metabolic Fate of Bisphenol C In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a member of the bisphenol family of chemicals, is utilized in the manufacturing of various consumer and industrial products. Due to its structural similarity to other well-studied bisphenols like Bisphenol A (BPA), concerns regarding its potential endocrine-disrupting properties and metabolic fate within biological systems have been raised. Understanding the in vivo metabolic pathways of BPC is crucial for assessing its toxicokinetic profile, potential for bioaccumulation, and overall risk to human health. This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of BPC, drawing upon existing knowledge of analogous bisphenols. While direct in vivo quantitative data for BPC is limited in the current scientific literature, this guide extrapolates from robust data available for structurally similar bisphenols to provide a predictive framework for its metabolic transformation. The primary metabolic routes for phenolic compounds, such as bisphenols, involve Phase I oxidation followed by Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion from the body.[1]

Core Metabolic Pathways: Extrapolation from Analogous Bisphenols

The in vivo metabolism of bisphenols is a rapid and efficient process primarily occurring in the liver.[2] The metabolic pathways can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Hydroxylation

Phase I metabolism of bisphenols is generally considered a minor pathway in vivo compared to Phase II conjugation.[3] However, it can lead to the formation of hydroxylated metabolites, some of which may exhibit altered biological activity.[4] Cytochrome P450 (CYP) enzymes, predominantly in the liver, are responsible for these oxidative reactions.[4] For BPA, hydroxylation of the phenol rings can occur, and it is plausible that BPC undergoes similar transformations.

Phase II Metabolism: Glucuronidation and Sulfation

Phase II conjugation is the major metabolic pathway for bisphenols in vivo, leading to the formation of water-soluble metabolites that are readily excreted.[1]

-

Glucuronidation: This is the predominant metabolic pathway for bisphenols.[3] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the hydroxyl groups of BPC, forming BPC-glucuronide. This process significantly increases the water solubility of the compound, facilitating its elimination via urine and bile.[5]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl groups of BPC, forming BPC-sulfate.[1] While generally a less prominent pathway than glucuronidation for bisphenols, it still contributes to their overall detoxification and excretion.[2]

Quantitative Metabolic Data (Inferred from Bisphenol Analogs)

Table 1: Pharmacokinetic Parameters of Total BPA in Rats Following a Single Oral Gavage Dose

| Parameter | 10 mg/kg bw | 100 mg/kg bw |

| Cmax (µg/mL) | 4.6 ± 1.5 | 58.6 ± 18.4 |

| Tmax (hr) | 0.5 | 1.0 |

| AUC₀₋₂₄ (µg·hr/mL) | 10.9 ± 2.6 | 185.1 ± 45.7 |

| t₁/₂ (hr) | 3.9 ± 0.8 | 5.4 ± 1.1 |

Data extrapolated from studies on Bisphenol A in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.

Table 2: Relative Abundance of BPA Metabolites in Rat Urine Following Oral Administration

| Metabolite | Percentage of Total Urinary Metabolites |

| BPA-Glucuronide | ~85% |

| BPA-Sulfate | ~10% |

| Unchanged BPA | <5% |

Data extrapolated from studies on Bisphenol A in rats.

Experimental Protocols

Detailed experimental protocols for investigating the in vivo metabolism of BPC can be adapted from established methods used for other bisphenols.

1. Animal Studies

-

Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of bisphenols.

-

Dosing: BPC can be administered via oral gavage, dissolved in a suitable vehicle like corn oil. A range of doses should be used to assess dose-dependent kinetics.

-

Sample Collection: Blood samples should be collected at various time points post-administration via cannulation of the jugular vein. Urine and feces should be collected using metabolic cages over a period of 72-96 hours to determine excretion patterns.

-

Tissue Distribution (Optional): At the end of the study, key tissues (liver, kidney, fat, etc.) can be collected to assess for potential bioaccumulation.

2. Sample Preparation

-

Plasma/Serum: Protein precipitation with acetonitrile or methanol is a common first step. This is often followed by solid-phase extraction (SPE) for cleanup and concentration of the analytes.[6]

-

Urine: Urine samples are often subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to cleave the conjugated metabolites and measure the total BPC concentration. For the analysis of intact conjugates, direct injection after dilution or SPE is employed.[7]

-

Feces and Tissues: Homogenization followed by liquid-liquid extraction (LLE) or SPE is typically used to extract BPC and its metabolites.

3. Analytical Methodology

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of bisphenols and their metabolites in biological matrices.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Visualizations

Diagram 1: Predicted In Vivo Metabolic Pathway of this compound

Caption: Predicted metabolic pathways of this compound in vivo.

Diagram 2: Experimental Workflow for In Vivo BPC Metabolism Study

Caption: Workflow for a typical in vivo study of BPC metabolism.

Conclusion

While direct in vivo metabolic data for this compound is currently scarce, a robust understanding of its metabolic fate can be inferred from the extensive research on analogous bisphenols, particularly BPA. The primary metabolic pathways are anticipated to be rapid and extensive Phase II conjugation, specifically glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are efficiently excreted. Phase I hydroxylation is expected to be a minor pathway. Further research focusing specifically on the in vivo toxicokinetics of BPC is warranted to provide definitive quantitative data and to refine risk assessments for this compound. The experimental protocols and analytical methodologies outlined in this guide provide a solid framework for conducting such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 7. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Bisphenol C: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bisphenol C (BPC). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and reliability of BPC in their work.

Overview of this compound

This compound (BPC), chemically known as 2,2-bis(3-methyl-4-hydroxyphenyl)propane, is a phenolic compound. It is structurally related to the more widely known Bisphenol A (BPA). BPC is a white to light yellow powder and is considered to be relatively stable at room temperature[1].

Stability Profile of this compound

While specific public data on the comprehensive stability of pure this compound under a wide range of conditions is limited, general principles of chemical stability for phenolic compounds and available data on related bisphenols and their polymeric forms can provide valuable insights. Stability studies are crucial to determine the re-test period or shelf life of a substance.

Thermal Stability

This compound, in its pure form, is a solid with a melting point ranging from 138-140 °C and a boiling point of 238-240 °C at 12 mmHg. Studies on this compound polycarbonate, a polymer derived from BPC, indicate that thermal degradation begins at high temperatures, around 450°C.

Table 1: Thermal Stability Data for this compound

| Parameter | Value | Notes |

| Melting Point | 138-140 °C | - |

| Boiling Point | 238-240 °C | at 12 mmHg |

| Decomposition Temperature | > 450 °C | Based on studies of BPC polycarbonate. |

pH Stability

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many organic compounds. BPC should be protected from light to prevent potential photodegradation.

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the quality and integrity of this compound.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | Room temperature or 4 °C for long-term storage[1][2]. | To minimize potential thermal degradation. |

| Atmosphere | Store in a dry, well-ventilated area[1]. | To prevent moisture absorption and potential hydrolysis. |

| Light Exposure | Keep away from direct sunlight[1]. | To prevent photodegradation. |

| Container | Keep container tightly closed[3]. | To protect from atmospheric moisture and contaminants. |

| Incompatibilities | Keep away from strong oxidizing agents. | To prevent chemical reactions. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be established to determine its shelf life under defined storage conditions. The following protocols are based on general guidelines for stability testing of active substances and common analytical techniques for bisphenols.

Stability Study Design

A stability study for BPC should be designed to evaluate its physical and chemical integrity over time under various environmental conditions. This typically involves long-term and accelerated stability studies.

-

Long-Term Stability Testing: Samples are stored at the recommended storage condition (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH) and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Accelerated Stability Testing: Samples are stored at elevated stress conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of bisphenols.

4.2.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

-

Stability Samples: At each time point of the stability study, accurately weigh a portion of the this compound sample and dissolve it in the chosen solvent to a known concentration within the calibration range.

4.2.2. HPLC Conditions

The following are example HPLC conditions that can be optimized for the analysis of this compound.

Table 3: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, such as 0.1% formic acid, may improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at approximately 230 nm or 280 nm |

4.2.3. Data Analysis

The concentration of this compound in the stability samples is determined by comparing the peak area to a calibration curve generated from the working standards. The percentage of the initial BPC concentration remaining at each time point is calculated to assess stability.

Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for identifying and quantifying impurities that may form during storage or use. One identified degradation pathway involves enzymatic oxidation.

Laccase-Mediated Degradation

Laccase, a multi-copper oxidase enzyme, has been shown to mediate the degradation of this compound. The proposed pathway involves the oxidation of the phenolic hydroxyl groups, leading to the formation of phenoxy radicals. These radicals can then undergo further reactions, such as polymerization or cleavage of the molecular structure.

Caption: Laccase-mediated degradation pathway of this compound.

Conclusion

This compound is a relatively stable compound when stored under appropriate conditions. To ensure its integrity for research and development purposes, it is critical to store it at room temperature or refrigerated, in a dry, well-ventilated area, and protected from light. For applications requiring stringent quality control, a comprehensive stability testing program utilizing analytical methods such as HPLC is recommended to establish a re-test period and monitor for any degradation. Further research into the specific degradation kinetics of this compound under various stress conditions would be beneficial for a more complete understanding of its stability profile.

References

Bisphenol C vs Bisphenol A structural differences

An In-depth Technical Guide to the Core Structural Differences Between Bisphenol C and Bisphenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Bisphenol A (BPA) and this compound (BPC), focusing on their fundamental structural differences, corresponding physicochemical properties, and the resulting implications for biological activity. This document includes summaries of quantitative data, detailed experimental protocols for assessing biological function, and logical diagrams to illustrate key concepts and workflows.

Bisphenol A and this compound belong to the bisphenol family of chemical compounds, characterized by two hydroxyphenyl groups linked by a bridging carbon structure. The primary distinction between them arises from the precursors used in their synthesis, which directly alters their final chemical structure.

-